2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide
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Overview
Description
2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide is an organic compound with the molecular formula C10H10N4O2 It is known for its unique structure, which includes a cyano group, a methoxyphenyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve heating and stirring .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their biological activities .
Scientific Research Applications
2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Industry: Used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl functions of the compound enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds. These reactions can influence biological pathways and molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide
- 2-Cyano-N-(3-methoxybenzyl)acetamide
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Uniqueness
2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide is unique due to its specific structure, which includes a diazenyl linkage and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
5466-18-2 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-cyano-2-[(4-methoxyphenyl)diazenyl]acetamide |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-14-9(6-11)10(12)15/h2-5,9H,1H3,(H2,12,15) |
InChI Key |
QUCGQRBUSSFDHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(C#N)C(=O)N |
Origin of Product |
United States |
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